molecular formula C10H11N3 B12562680 Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 200636-12-0

Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-

Cat. No.: B12562680
CAS No.: 200636-12-0
M. Wt: 173.21 g/mol
InChI Key: IMSCTDUDAHUTIC-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of malononitrile with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler analog with two cyano groups, used in similar synthetic applications.

    Cyanoacetonitrile: Another related compound with a cyano group, used in organic synthesis.

    Dicyanomethane: Similar in structure but lacks the dimethylamino and pentadienylidene groups.

Uniqueness

Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

200636-12-0

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[5-(dimethylamino)penta-2,4-dienylidene]propanedinitrile

InChI

InChI=1S/C10H11N3/c1-13(2)7-5-3-4-6-10(8-11)9-12/h3-7H,1-2H3

InChI Key

IMSCTDUDAHUTIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=CC=C(C#N)C#N

Origin of Product

United States

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